N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-28(25,26)22-10-4-5-13-8-9-14(11-16(13)22)20-18(23)12-21-15-6-2-3-7-17(15)27-19(21)24/h2-3,6-9,11H,4-5,10,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQNHOICKMITHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Tetrahydroquinoline Ring: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene.
Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the tetrahydroquinoline ring using methylsulfonyl chloride in the presence of a base.
Synthesis of the Benzoxazole Moiety: The benzoxazole ring can be synthesized via a condensation reaction between an o-aminophenol and a carboxylic acid derivative.
Coupling of the Two Moieties: The final step involves coupling the tetrahydroquinoline and benzoxazole moieties through an acetamide linkage, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound might be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, “N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide” could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets could include kinases, proteases, or ion channels, and the pathways involved might be related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally or functionally related acetamide derivatives from the evidence:
Key Observations:
Structural Variations: The target compound’s tetrahydroquinoline scaffold distinguishes it from triazole (), thiazolidinone (), and quinazoline () analogs. The benzo[d]oxazol-2-one moiety is shared with PBPA (), suggesting shared target specificity (e.g., TSPO). Methylsulfonyl vs. nitro () or dichlorophenyl () groups: Methylsulfonyl improves solubility and reduces toxicity compared to nitro or halogenated substituents.
Synthesis: The target compound’s synthesis likely requires coupling of pre-functionalized tetrahydroquinoline and benzo[d]oxazol-2-yl acetic acid, contrasting with the 1,3-dipolar cycloaddition () or thiazolidinone-forming reflux ().
Biological Relevance: The benzo[d]oxazol-2-one group in PBPA () and the target compound is critical for TSPO binding, a mitochondrial protein implicated in neuroinflammation and cancer. Thiazolidinone-coumarin hybrids () exhibit broader antimicrobial activity, whereas quinazoline diones () are prioritized for CNS disorders.
Physicochemical Properties :
Biological Activity
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core with a methylsulfonyl group and an oxobenzoxazole moiety. Its molecular formula is with a molecular weight of 372.43 g/mol. The presence of these functional groups is significant for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, inhibiting enzymes crucial for various biochemical pathways. This inhibition can disrupt cellular processes, leading to antimicrobial and anticancer effects.
- Microtubule Interaction : Similar compounds have been shown to bind to tubulin, leading to microtubule depolymerization, which is essential for cell division and growth inhibition in cancer cells .
Anticancer Activity
Research indicates that derivatives of tetrahydroquinoline exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds similar to this compound have been tested against various cancer cell lines. A study demonstrated that certain sulfonamide derivatives showed growth inhibition in leukemia cell lines with GI50 values in the low micromolar range .
| Compound | Mean GI50 (nM) | Cell Line |
|---|---|---|
| Compound A | 48.8 | Leukemia |
| Compound B | 44.7 | Leukemia |
Antimicrobial Activity
Sulfonamides are traditionally known for their antimicrobial properties. The mechanism involves inhibiting bacterial dihydropteroate synthase, which is vital for folate synthesis in bacteria.
Case Studies
- Study on Anticancer Properties :
- Microtubule Depolymerization :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Functionalization of the tetrahydroquinoline core with methylsulfonyl groups via sulfonylation under anhydrous conditions (e.g., using methanesulfonyl chloride in dichloromethane with triethylamine as a base).
- Step 2 : Coupling the benzo[d]oxazol-2-one moiety using a nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Optimization : Use Design of Experiments (DoE) to vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading. Monitor yields via HPLC and purity via -NMR .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Key Techniques :
- NMR Spectroscopy : - and -NMR to verify substituent positions (e.g., methylsulfonyl integration at δ ~3.0 ppm) and acetamide linkage .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1670–1700 cm) and sulfonyl S=O vibrations (~1150–1350 cm) .
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. How can researchers design preliminary biological assays to evaluate this compound’s activity?
- Approach :
- Target Selection : Prioritize kinases or enzymes with known interactions with tetrahydroquinoline or benzoxazolone scaffolds (e.g., tyrosine kinases, COX-2) .
- In Vitro Assays : Use fluorescence-based enzyme inhibition assays or cell viability assays (e.g., MTT for cytotoxicity).
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-treated blanks .
Advanced Research Questions
Q. How can contradictory data on this compound’s biological activity (e.g., conflicting IC values) be resolved?
- Resolution Strategy :
- Assay Standardization : Validate protocols using reference compounds and ensure consistent cell lines/passage numbers.
- Solubility Correction : Account for DMSO concentration effects or use alternative solvents (e.g., PEG-400).
- Metabolic Stability : Perform microsomal stability assays to rule out rapid degradation in certain models .
- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to compare datasets across labs .
Q. What computational methods can predict structure-activity relationships (SAR) for derivatives of this compound?
- Tools :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets).
- QSAR Modeling : Train models on existing bioactivity data using descriptors like LogP, polar surface area, and H-bond acceptors .
- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .
Q. How can reaction path search methods (e.g., quantum chemical calculations) improve the synthesis of analogous compounds?
- Workflow :
- Transition State Analysis : Use Gaussian or ORCA to identify energy barriers for key steps (e.g., sulfonylation or cyclization).
- In Silico Screening : Predict feasible reactants and catalysts via density functional theory (DFT) calculations.
- Feedback Loops : Integrate computational predictions with high-throughput experimentation (HTE) to validate pathways .
Q. What strategies mitigate byproduct formation during the coupling of the benzoxazolone moiety?
- Solutions :
- Protecting Groups : Temporarily block reactive sites on the tetrahydroquinoline core (e.g., Boc for amines).
- Catalyst Optimization : Screen Pd/Cu catalysts (e.g., Pd(OAc) vs. CuI) for regioselectivity .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .
Key Notes
- Cross-validate spectral data with PubChem entries () but exclude non-academic platforms (e.g., BenchChem).
- Advanced studies should integrate ICReDD’s computational-experimental feedback framework for reaction design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
